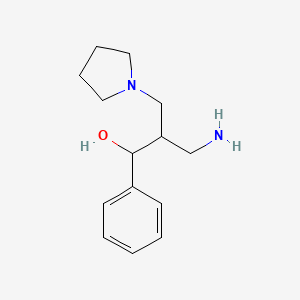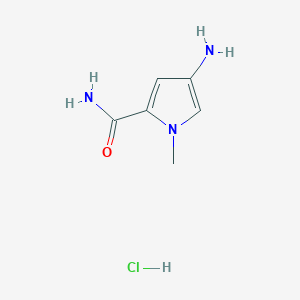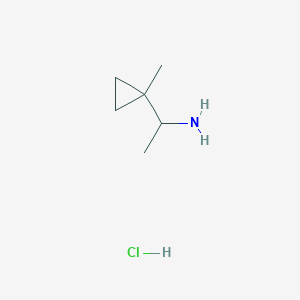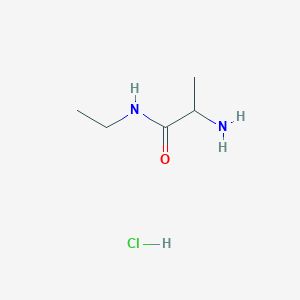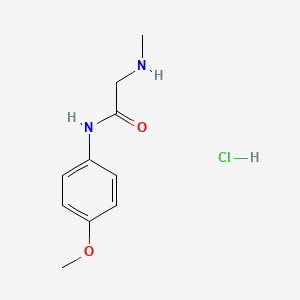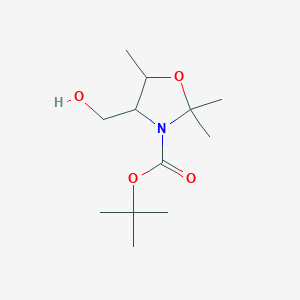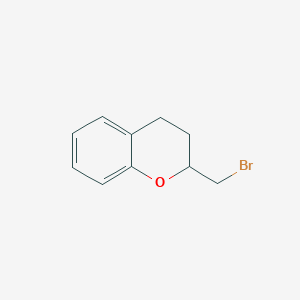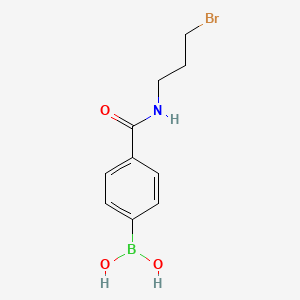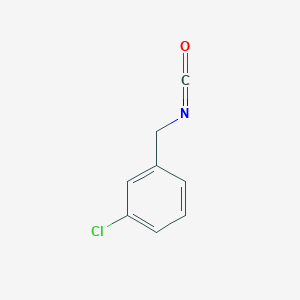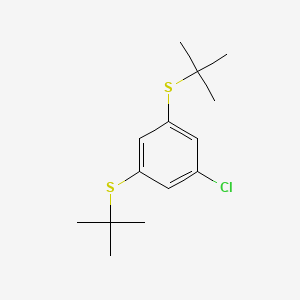
3,5-Bis(tert-butylthio)-1-chlorobenzene
Descripción general
Descripción
“3,5-Bis(tert-butylthio)-1-chlorobenzene” is likely a chlorinated benzene derivative with two tert-butylthio groups attached at the 3rd and 5th positions of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 1,3-dichlorobenzene with tert-butylthiol in the presence of a base .Molecular Structure Analysis
The molecular structure of “3,5-Bis(tert-butylthio)-1-chlorobenzene” would consist of a benzene ring with chlorine attached at one position and tert-butylthio groups attached at two other positions .Chemical Reactions Analysis
As a chlorinated aromatic compound, “3,5-Bis(tert-butylthio)-1-chlorobenzene” could potentially undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Bis(tert-butylthio)-1-chlorobenzene” would be influenced by the presence of the chlorine and tert-butylthio groups. These groups could affect properties such as solubility, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Ligand Synthesis and Coordination Chemistry : Tetraarylphenyls, structurally similar to 3,5-Bis(tert-butylthio)-1-chlorobenzene, have been investigated as sterically demanding ligands for the synthesis of compounds with low-coordinate phosphorus centers. These compounds are significant for preparing materials with novel phosphorus-containing structures, offering potential in coordination chemistry and material science (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Electrochemistry and Photoelectron Spectroscopy : Compounds derived from 3,5-Bis(tert-butylthio)-1-chlorobenzene, such as 3,6-bis(perfluoroalkyl)-1,2-dithiins, have been synthesized to study the effects of electron-withdrawing groups on ionization and oxidation potentials. These studies are crucial for understanding the electronic properties of these compounds, which is essential in electrochemistry and spectroscopy research (Lorance, Glass, Block, & Li, 2003).
Photovoltaic and Photophysical Properties : Derivatives of 3,5-Bis(tert-butylthio)-1-chlorobenzene have been explored in the context of photovoltaic performance. For instance, polythiophene derivatives containing similar structures have been used as electron donors in solar cells, demonstrating their potential in renewable energy technologies (Güneş, Baran, Gunbas, Ozyurt, Fuchsbauer, Sariciftci, & Toppare, 2008).
Organic Synthesis and Catalysis : The tert-butylthio group, a component of 3,5-Bis(tert-butylthio)-1-chlorobenzene, is frequently used in the synthesis of complex organic molecules. For example, its use in the synthesis of bis(tert-butylsulfonyl)acetylene demonstrates its role as a reactive dienophile in organic synthesis, contributing to the development of novel synthetic methodologies (Riera, Martí, Moyano, Pericàs, & Santamaria, 1990).
Development of Polymer Materials : The structural features of 3,5-Bis(tert-butylthio)-1-chlorobenzene and its derivatives have been utilized in the development of processable and multichromic polymers. These materials are significant for their potential applications in electronics and material science (Ozyurt, Gunbas, Durmus, & Toppare, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-bis(tert-butylsulfanyl)-5-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClS2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUHOXOWGXTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)Cl)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626971 | |
| Record name | 1,3-Bis(tert-butylsulfanyl)-5-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(tert-butylthio)-1-chlorobenzene | |
CAS RN |
260968-02-3 | |
| Record name | 1,3-Bis(tert-butylsulfanyl)-5-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



